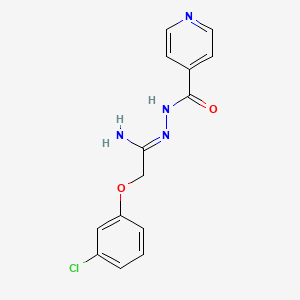
2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-(3-chlorophenoxy)propionic acid , which is a chiral phenoxy acid herbicide . The “N’-isonicotinoylethanehydrazonamide” part suggests it might be a hydrazone, which are often used in organic synthesis.
Molecular Structure Analysis
The molecular structure would likely include a chlorophenoxy group and an isonicotinoylethanehydrazonamide group, but without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-(3-chlorophenoxy)propionic acid has a molecular weight of 200.62 .Applications De Recherche Scientifique
Photocatalytic Degradation Applications
- Photocatalytic Degradation Enhancement : Research has shown that the photocatalytic degradation of chlorophenol compounds on TiO2 can be significantly enhanced by the addition of inorganic oxidizing species. This process effectively degrades contaminants in aqueous solutions to CO2, highlighting a potential application for chlorophenoxy compounds in environmental remediation and pollution control (Pelizzetti et al., 2010).
Adsorption and Surface Interaction Studies
- Surface Interaction Studies : The interaction between chlorophenol molecules and surfaces like Cu(111) has been investigated to understand the catalyzed formation of dioxin compounds. Such studies provide insights into the surface chemistry and potential environmental impacts of chlorophenoxy compounds, indicating their relevance in studying pollution formation and control mechanisms (Altarawneh et al., 2008).
Fungicidal Activity and Agricultural Applications
- Synthesis and Fungicidal Activity : New substituted chlorophenoxy compounds have been synthesized and shown fungicidal activity, suggesting their use in agricultural applications for controlling fungal diseases. Such compounds are developed for pharmacological and agrochemical screening, demonstrating their potential utility in crop protection (Kuzenkov & Zakharychev, 2009).
Environmental and Toxicological Studies
- Environmental Impact Studies : Extensive research has been conducted on chlorophenoxy herbicides like 2,4-D, assessing their toxicity, mutagenicity, and environmental impact. These studies help in understanding the broader implications of using such compounds in agriculture and their potential effects on health and ecosystems (Zuanazzi et al., 2020).
Mécanisme D'action
Target of Action
Related compounds such as 2-(3-chlorophenoxy)propionic acid are known to act as herbicides , suggesting that the target could be a specific enzyme or pathway in plants
Mode of Action
It’s worth noting that related compounds are known to act as herbicides Herbicides typically work by inhibiting a specific enzyme or disrupting a biochemical pathway essential for plant growth
Biochemical Pathways
Based on the information that related compounds act as herbicides , it can be inferred that this compound might affect pathways crucial for plant growth and development The downstream effects of these disruptions would likely result in inhibited growth or death of the plant
Result of Action
If it acts similarly to related herbicidal compounds , it might cause disruption in essential biochemical pathways, leading to inhibited growth or death of the plant at the cellular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUJIIRNLMQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC(=O)C2=CC=NC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)

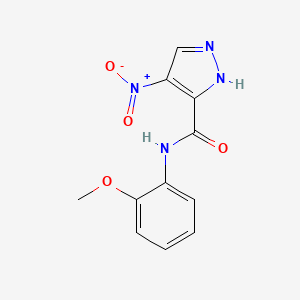
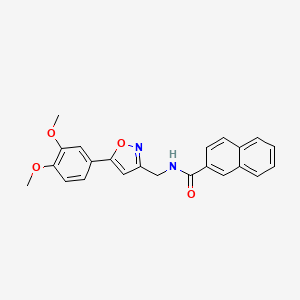
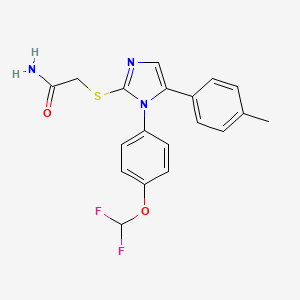
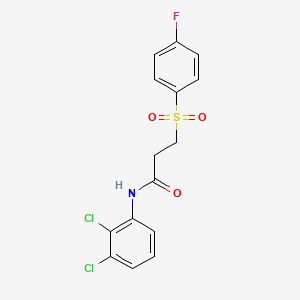
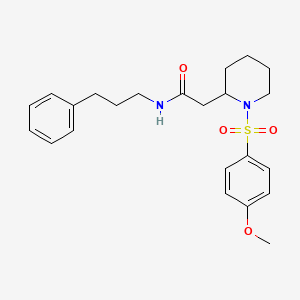
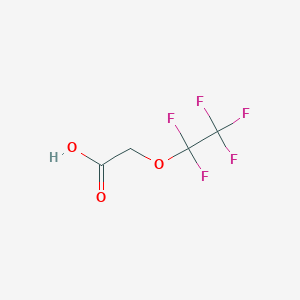

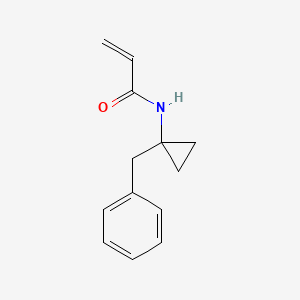
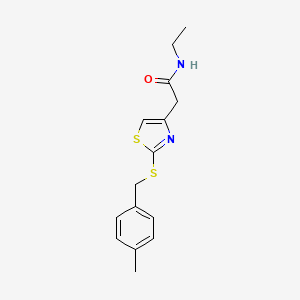
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
